molecular formula C17H9Cl2FN4S B2967471 (2E)-4-(3,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477190-61-7

(2E)-4-(3,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2967471
CAS No.: 477190-61-7
M. Wt: 391.25
InChI Key: BKULZXWHSWULFH-BUVRLJJBSA-N
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Description

The compound "(2E)-4-(3,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide" is a heterocyclic molecule featuring a 1,3-thiazole core substituted with a 3,4-dichlorophenyl group at position 4, a 2-fluoroanilino moiety at the N-position, and a carboximidoyl cyanide functional group at position 2. The stereochemistry (2E) indicates a specific spatial arrangement critical for molecular interactions.

Properties

IUPAC Name

(2E)-4-(3,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4S/c18-11-6-5-10(7-12(11)19)16-9-25-17(22-16)15(8-21)24-23-14-4-2-1-3-13(14)20/h1-7,9,23H/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKULZXWHSWULFH-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C12_{12}H8_{8}Cl2_{2}FN3_{3}S
  • Molecular Weight : 256.10 g/mol

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation.

  • Case Study : A study published in 2024 demonstrated that thiazole derivatives showed cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism of action was attributed to the induction of apoptosis and disruption of the cell cycle .

Antimicrobial Activity

Thiazole compounds have also been reported to possess antimicrobial activity.

  • Research Findings : A comprehensive screening of thiazole derivatives revealed that certain compounds exhibited potent antibacterial and antifungal activities against strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be as low as 10 µg/mL for some derivatives .

Enzyme Inhibition

Inhibitory effects on specific enzymes are another area of interest for thiazole derivatives.

  • Acetylcholinesterase Inhibition : Research has shown that compounds with a thiazole core can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The target compound's analogs demonstrated IC50 values in the low micromolar range, indicating potential therapeutic applications for cognitive disorders .

Research Data Table

Biological Activity IC50/MIC Values Reference
Anticancer (various cell lines)5 - 20 µM
Antimicrobial (E. coli, C. albicans)10 µg/mL
AChE InhibitionLow micromolar

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes or receptors.

  • Findings : Docking simulations indicated strong binding affinities for AChE, suggesting that modifications in the thiazole structure could enhance inhibitory potency. These studies provide a foundation for further optimization of the compound for therapeutic use .

Comparison with Similar Compounds

Structural Analogues in Agrochemical Context

Several compounds with analogous thiazole or phenyl-substituted frameworks are documented in pesticide chemistry:

Compound Name Key Substituents Molecular Weight (g/mol) Primary Use Reference
(2E)-4-(3,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide 3,4-dichlorophenyl, 2-fluoroanilino, carboximidoyl cyanide ~377 (estimated) Undocumented (research phase)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-chlorophenyl, morpholinoacetamide 365.84 Research compound (biological activity under study)
2-(2-(4-Chloro-2-methylanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3-dimethylphenyl)acetamide 4-chloro-2-methylanilino, acetamide 431.92 Agrochemical intermediate
Propiconazole Dichlorophenyl, triazole 342.22 Fungicide

Key Observations :

  • Bioactivity : Unlike propiconazole (a triazole fungicide), the target compound’s carboximidoyl cyanide group may confer unique binding properties to enzymatic targets, such as cytochrome P450 or acetylcholinesterase .
  • Stereochemical Specificity: The (2E) configuration differentiates it from non-stereospecific thiazolidinone derivatives (e.g., ’s compound), which often exhibit reduced target selectivity .

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